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molecular formula C11H18Si B3336088 1-(Trimethylsilyl)-3,5-dimethylbenzene CAS No. 17961-83-0

1-(Trimethylsilyl)-3,5-dimethylbenzene

Cat. No. B3336088
M. Wt: 178.35 g/mol
InChI Key: RFVZKJTUPFOTRO-UHFFFAOYSA-N
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Patent
US05243010

Procedure details

In the same manner as described in preparation 1, 5-bromo-m-xylene was allowed to react with chlorotrimethylsilane, and afforded TSIX. The yield and properties of product are summarized in Table 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.Cl[Si:11]([CH3:14])([CH3:13])[CH3:12]>>[CH3:12][Si:11]([CH3:14])([CH3:13])[C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=C(C1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Si](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
afforded TSIX
CUSTOM
Type
CUSTOM
Details
The yield

Outcomes

Product
Name
Type
Smiles
C[Si](C=1C=C(C=C(C1)C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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